2-Naphthalenecarboxamide, N-(1-methylethyl)-

Overview

Description

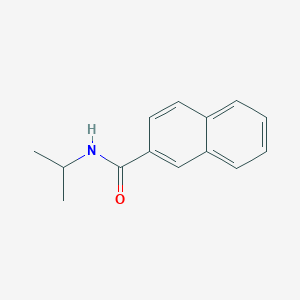

2-Naphthalenecarboxamide, N-(1-methylethyl)- is a useful research compound. Its molecular formula is C14H15NO and its molecular weight is 213.27 g/mol. The purity is usually 95%.

The exact mass of the compound N-isopropyl-2-naphthamide is 213.115364102 g/mol and the complexity rating of the compound is 249. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Naphthalenecarboxamide, N-(1-methylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Naphthalenecarboxamide, N-(1-methylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Atropisomer Synthesis and Study

N-isopropyl-2-naphthamide and related compounds have been used in the synthesis and study of atropisomers. Atropisomers are unique types of stereoisomers resulting from restricted rotation around a bond. For example, the synthesis of diastereoisomeric atropisomers from the addition of lithiated N,N-dialkyl-1-naphthamides to aldehydes has been studied, revealing that 2-substituted N,N-diethyl or N,N-diisopropyl 1-naphthamides can exist as stable atropisomers, separable when the 2-substituent is a 1-hydroxyalkyl group (Bowles, Clayden, & Tomkinson, 1995). Furthermore, the crystal structure of N,N-diisopropyl-1-naphthamide has been determined, revealing insights into molecular conformation and intermolecular interactions (Bond, Clayden, & Wheatley, 2001).

Application in Material and Supramolecular Science

Naphthalene diimides (NDIs), a group to which N-isopropyl-2-naphthamide is related, have significant applications in material and supramolecular science. NDIs have been utilized in the development of sensors, host-guest complexes for molecular switching devices, gelators for sensing aromatic systems, and as components in artificial photosynthesis and solar cell technology. This comprehensive overview of NDI chemistry highlights their diverse applications and potential for future technological advancements (Kobaisi et al., 2016).

Shape-Selective Isopropylation of Naphthalene

The shape-selective isopropylation of naphthalene, a process related to the chemistry of N-isopropyl-2-naphthamide, has been researched for its potential in producing specific chemical compounds. Studies have focused on the selectivity and reactivity of various isopropylnaphthalene compounds, including 2,6-diisopropylnaphthalene, under different catalytic conditions. This research provides valuable insights into the mechanisms controlling product selectivity in chemical reactions (Schmitz & Song, 1996).

Biological Applications

In the field of bioengineering, poly(N-isopropyl acrylamide) (pNIPAM), a polymer related to N-isopropyl-2-naphthamide, has been widely used. This polymer has found applications in the nondestructive release of biological cells and proteins. It has been utilized for studying the extracellular matrix, cell sheet engineering, tissue transplantation, and the manipulation of individual cells, highlighting its versatility in biomedical research (Cooperstein & Canavan, 2010).

Properties

IUPAC Name |

N-propan-2-ylnaphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10(2)15-14(16)13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMXNKTCOIVKLQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901268319 | |

| Record name | N-(1-Methylethyl)-2-naphthalenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901268319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64141-94-2 | |

| Record name | N-(1-Methylethyl)-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64141-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Methylethyl)-2-naphthalenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901268319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2-METHYLPROPANAMIDO)PHENYL]PYRIDINE-3-CARBOXAMIDE](/img/structure/B5733128.png)

![Methyl 3-methoxy-4-[2-[(4-methylphenyl)methylamino]-2-oxoethoxy]benzoate](/img/structure/B5733150.png)

![4-(1H-imidazol-1-ylmethyl)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]piperidine](/img/structure/B5733151.png)

![N-[2-(4-methoxyphenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B5733175.png)

![4-chloro-2-fluoro-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5733180.png)

![4-[(3-fluoro-2-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5733207.png)